(3-(tert-Butyl)pyridin-2-yl)methanamine
CAS No.: 1211524-68-3
Cat. No.: VC4073984
Molecular Formula: C10H16N2
Molecular Weight: 164.25
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211524-68-3 |
---|---|
Molecular Formula | C10H16N2 |
Molecular Weight | 164.25 |
IUPAC Name | (3-tert-butylpyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C10H16N2/c1-10(2,3)8-5-4-6-12-9(8)7-11/h4-6H,7,11H2,1-3H3 |
Standard InChI Key | GGKPYUOAMFEYCY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(N=CC=C1)CN |
Canonical SMILES | CC(C)(C)C1=C(N=CC=C1)CN |
Introduction
Structural Characteristics and Molecular Configuration
Core Molecular Architecture
(3-(tert-Butyl)pyridin-2-yl)methanamine (CHN) features a pyridine ring system with two distinct substituents:
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A tert-butyl group (-C(CH)) at the 3-position, imparting significant steric hindrance and lipophilicity.
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A methanamine group (-CHNH) at the 2-position, introducing a primary amine capable of hydrogen bonding and nucleophilic reactivity .
The tert-butyl group’s electron-donating inductive effects moderately influence the pyridine ring’s electronic properties, while the amine group’s basicity (predicted pK ≈ 9–10) enables protonation under physiological conditions.
Table 1: Key Molecular Parameters
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 164.25 g/mol |
Hybridization (Pyridine N) | sp |
Predicted LogP | 1.8–2.3 (indicating moderate lipophilicity) |
Synthetic Methodologies
Reductive Amination Pathway
A plausible synthesis involves reductive amination of (3-(tert-Butyl)pyridin-2-yl)methanone (ketone precursor) using ammonium acetate and sodium cyanoborohydride in methanol . This method, adapted from analogous pyridine derivatives, typically achieves yields of 65–80% under optimized conditions.
Reaction Scheme:
Alternative Routes
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Nucleophilic Substitution: Reaction of 2-chloro-3-(tert-butyl)pyridine with ammonia under high-pressure conditions .
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Catalytic Amination: Palladium-catalyzed coupling of 3-(tert-butyl)pyridine with methylamine derivatives, though this approach remains theoretical for this compound.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Reductive Amination | 78 | ≥95 | Over-reduction of ketone |
Nucleophilic Substitution | 45 | 88 | Low reactivity of chloro-pyridine |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≈2–5 mg/mL at pH 7) due to its tert-butyl group but shows enhanced solubility in organic solvents like dichloromethane and ethanol. Stability studies indicate decomposition above 200°C, with the amine group prone to oxidation under acidic conditions .
Spectroscopic Characterization
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H NMR (400 MHz, CDCl): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.65 (d, J = 7.6 Hz, 1H, pyridine H-4), 7.25 (dd, J = 7.6, 4.8 Hz, 1H, pyridine H-5), 3.85 (s, 2H, CHNH), 1.35 (s, 9H, tert-butyl).
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IR (ATR): 3360 cm (N-H stretch), 1605 cm (pyridine ring vibration) .
Challenges and Future Directions
Current limitations include:
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Synthetic scalability due to low yields in nucleophilic routes.
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Uncharacterized toxicity profile, necessitating in vitro assays.
Future research should prioritize:
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Development of enantioselective syntheses for chiral variants.
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Screening for bioactivity in neurological and infectious disease models.
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